molecular formula C25H20FN3O2S B6546426 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-86-3

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No. B6546426
CAS RN: 897480-86-3
M. Wt: 445.5 g/mol
InChI Key: ICEDRDHMGSRXEB-UHFFFAOYSA-N
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Description

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole (2-BBFBT) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a semi-synthetic compound that has been synthesized from two naturally occurring compounds: 4-benzoylbenzoic acid and 4-fluoro-1,3-benzothiazole. 2-BBFBT has been studied for its ability to act as a molecular probe to study the biological properties of various biological systems.

Scientific Research Applications

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has been studied for its potential applications in various scientific research fields. It has been used as a molecular probe to study the biological properties of various biological systems, such as the binding of proteins to DNA, the binding of small molecules to proteins, and the inhibition of enzymes. It has also been used to study the interactions between proteins and other molecules, such as lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available from commercial sources. It is also relatively non-toxic, making it safe to handle in a laboratory setting. However, it is important to note that 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a relatively weak inhibitor of enzymes and proteins, making it difficult to achieve a high degree of inhibition in a laboratory setting.

Future Directions

There are several potential future directions for research on 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole. One potential direction is to explore the use of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole as a tool for drug discovery. Another potential direction is to explore the use of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole as a therapeutic agent for the treatment of various diseases. Additionally, further research could be conducted to explore the potential applications of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole in the fields of biochemistry and molecular biology. Finally, additional research could be conducted to explore the potential uses of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole in the development of new materials and technologies.

Synthesis Methods

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is synthesized by a condensation reaction of 4-benzoylbenzoic acid and 4-fluoro-1,3-benzothiazole. The reaction is conducted in an aqueous solution of hydrochloric acid and sodium hydroxide at a temperature of 60°C. The reaction produces a yellow-colored product that is then purified by recrystallization in methanol.

properties

IUPAC Name

[4-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2S/c26-20-7-4-8-21-22(20)27-25(32-21)29-15-13-28(14-16-29)24(31)19-11-9-18(10-12-19)23(30)17-5-2-1-3-6-17/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEDRDHMGSRXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

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